

Application Notes and Protocols for Human Interleukin-24 ELISA Kit

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These application notes provide a detailed protocol for the quantification of human Interleukin-24 (IL-24) in various biological samples using a sandwich enzyme-linked immunosorbent assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Interleukin-24 (IL-24), a member of the IL-10 family of cytokines, plays a significant role in various cellular processes including tumor suppression, immune regulation, and wound healing.[1] Accurate quantification of IL-24 in biological samples such as serum, plasma, and cell culture supernatants is crucial for understanding its role in health and disease. This document outlines the protocol for a sandwich ELISA, a highly sensitive and specific method for detecting and quantifying human IL-24.

The assay principle is based on a sandwich enzyme immunoassay. A microtiter plate is precoated with a monoclonal antibody specific to human IL-24. When samples or standards containing IL-24 are added to the wells, the IL-24 antigen binds to the immobilized antibody. A second, biotin-conjugated polyclonal antibody specific for IL-24 is then added, which binds to the captured IL-24, forming a "sandwich". Subsequently, Avidin conjugated to Horseradish Peroxidase (HRP) is added and binds to the biotin. The final step involves the addition of a TMB substrate solution, which results in a color change proportional to the amount of IL-24 present. The reaction is stopped by the addition of a sulfuric acid solution, and the absorbance



is measured at 450 nm. The concentration of IL-24 in the samples is determined by comparing their optical density (OD) to a standard curve.[2]

Product Specifications

Parameter	Specification
Assay Type	Sandwich ELISA
Reactivity	Human
Sample Types	Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, and other biological fluids.[2]
Detection Range	7.82 - 500 pg/mL[2]
Sensitivity	3.1 pg/mL[2]
Assay Length	3.5 hours[2]
Precision	Intra-assay CV% < 8%; Inter-assay CV% < 10% [2]

Experimental Protocol Reagent Preparation

- Standards: Reconstitute the lyophilized standard with 1.0 mL of Standard Diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Prepare a 7-point standard curve by performing serial dilutions of the stock solution in Standard Diluent. The Standard Diluent serves as the zero standard (0 pg/mL).
- Biotin-conjugated Antibody: Dilute the biotin-conjugated anti-Human IL-24 antibody 1:100 with Antibody Diluent.
- HRP-avidin Conjugate: Dilute the HRP-avidin conjugate 1:100 with HRP-avidin Diluent.
- Wash Buffer: Dilute the concentrated Wash Buffer 1:25 with deionized or distilled water.



Assay Procedure

- Preparation: Bring all reagents and samples to room temperature before use. It is recommended to run all standards and samples in duplicate.
- Add Standards and Samples: Add 100 μL of each standard and sample to the appropriate wells of the pre-coated microtiter plate. Cover the plate and incubate for 2 hours at 37°C.
- Aspirate and Add Biotin-conjugated Antibody: Aspirate the liquid from each well. Add 100 μL
 of the diluted Biotin-conjugated Antibody to each well. Cover the plate and incubate for 1
 hour at 37°C.
- Wash: Aspirate the liquid from each well and wash each well with 300 μL of Wash Buffer for a total of 3 washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
- Add HRP-avidin Conjugate: Add 100 μL of the diluted HRP-avidin Conjugate to each well.
 Cover the plate and incubate for 1 hour at 37°C.
- Wash: Repeat the wash step as in step 4.
- Add Substrate: Add 90 μL of TMB Substrate to each well. Cover the plate and incubate for 15-30 minutes at 37°C. Protect the plate from light.
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.

Data Analysis

- Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate standards and samples.
- Generate Standard Curve: Subtract the mean absorbance of the zero standard from the mean absorbance of all other standards and samples. Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. Draw a best-fit



curve through the points on the graph. A four-parameter logistic (4-PL) curve fit is recommended.

 Determine Sample Concentrations: Use the standard curve to determine the concentration of IL-24 in each sample. Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Data Presentation Example Standard Curve

The following table represents a typical standard curve. The OD values are for demonstration purposes only and should not be used to calculate results for other assays.

Concentration (pg/mL)	OD	Corrected OD
500.00	1.990	1.922
250.00	1.506	1.438
125.00	1.067	0.999
62.50	0.782	0.714
31.25	0.595	0.527
15.63	0.357	0.289
7.82	0.225	0.157
0.00	0.068	0.000

Data from ELK Biotechnology Human IL24 ELISA Kit product page.[2]

Signaling Pathway

Interleukin-24 exerts its biological effects through binding to specific receptor complexes on the cell surface. The canonical signaling pathway involves the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[1] IL-24 binds to two distinct heterodimeric receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2.[3] This binding event leads to the phosphorylation and activation of JAKs, which in turn phosphorylate

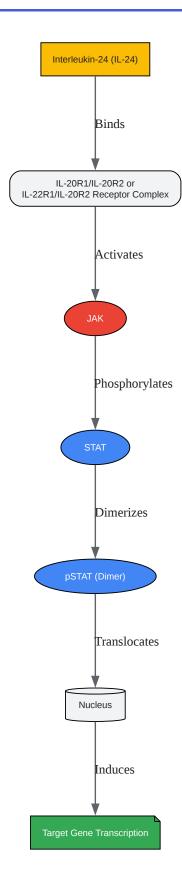






the intracellular domains of the receptors. This creates docking sites for STAT proteins, which are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.





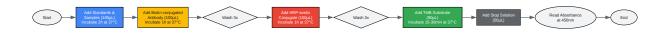
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Caption: IL-24 Canonical Signaling Pathway.



Experimental Workflow

The following diagram illustrates the major steps of the ELISA protocol.



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Caption: Human IL-24 ELISA Experimental Workflow.

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